Deoxyschizandrin

Overview

Description

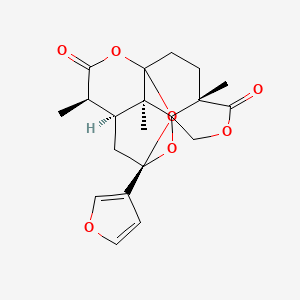

Deoxyschizandrin is a bio-active isolate of Schisandra chinensis . It has been found to act as an agonist of the adiponectin receptor 2 (AdipoR2) .

Synthesis Analysis

A concise de novo total synthesis of deoxyschizandrin based around a double organocuprate oxidation strategy has been described .Molecular Structure Analysis

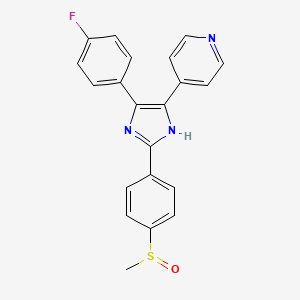

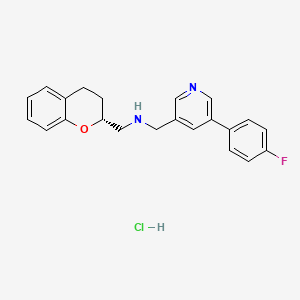

Deoxyschizandrin has a molecular formula of C24H32O6 and a molar mass of 416.51 g/mol . It has a complex structure with multiple methoxy groups .Chemical Reactions Analysis

Deoxyschizandrin has been found to inhibit the proliferation, migration, and invasion of bladder cancer cells through ALOX5 regulating PI3K-AKT signaling pathway .Physical And Chemical Properties Analysis

Deoxyschizandrin has a density of 1.080±0.06 g/cm3 (Predicted), a melting point of 116-117 °C, a boiling point of 544.2±50.0 °C (Predicted), and a flashing point of 215.6°C .Scientific Research Applications

Cognitive Improvement

Research indicates that Deoxyschizandrin can attenuate cognitive impairments induced by β-amyloid (Aβ) in mice, suggesting a potential role in Alzheimer's disease treatment. This effect is attributed to the up-regulation of AMPA receptors, along with a decrease in acetylcholinesterase and β-secretase levels in the hippocampus and frontal cortex. This demonstrates Deoxyschizandrin's potential to improve behavioral disorders and synaptic dysfunction caused by Aβ (Tingxu Yan et al., 2018).

Antidepressant Effects

Another study explored Deoxyschizandrin's antidepressant effects on mice subjected to chronic unpredictable mild stress, revealing its capability to alleviate anhedonia and reduce immobility duration in behavioral tests. The mechanism behind this effect involves modulating the TLR4/NF-κB/NLRP3 pathway and enhancing dendritic spine density, highlighting Deoxyschizandrin's potential as an antidepressant (Xinfei Ma et al., 2020).

Hepatoprotective and Metabolic Regulation

Deoxyschizandrin-loaded liposomes have been shown to suppress lipid accumulation in 3T3-L1 adipocytes, suggesting a therapeutic strategy for treating lipid-associated diseases and nonalcoholic fatty liver disease (NAFLD). This application utilizes Deoxyschizandrin's poor bioavailability and non-specificity to enhance hepatic targeting and inhibition effects on adipocyte differentiation (Xiaona Liu et al., 2018).

Neuroprotective Actions

Deoxyschizandrin modulates synchronized Ca2+ oscillations and spontaneous synaptic transmission in cultured hippocampal neurons. It decreases the frequency of spontaneous and synchronous oscillations of intracellular Ca2+, suggesting a role in modulating neuronal network activities and potential benefits in neurological disorders (Min Fu et al., 2008).

Mechanism of Action

Schisandrin A, also known as Schizandrin A or Deoxyschizandrin, is a primary active compound found in the traditional medicinal plant Schisandra chinensis . This compound has been recognized for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects .

Target of Action

Schisandrin A has been found to interact with several targets. One of the primary targets is Ykt6 , a protein involved in regulating autophagy . Another significant target is the PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell survival and growth .

Mode of Action

Schisandrin A interacts with its targets in various ways. For instance, it has been shown to protect cells against injury induced by glutamate by regulating autophagy via Ykt6 . Additionally, it inhibits the PI3K/AKT/mTOR signaling pathway, contributing to its anti-tumor effect .

Biochemical Pathways

Schisandrin A affects several biochemical pathways. It has been found to induce the activation of the PI3K/Akt pathway and concurrently inhibit NOX2 expression . Furthermore, it can stimulate the expression of heme oxygenase-1 (HO-1) through the nuclear factor-erythroid 2-related factor (Nrf2) pathway , significantly reducing oxidative stress .

Pharmacokinetics

The bioavailability of Schisandrin A is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . It has been reported to have good pharmacokinetic characteristics .

Result of Action

The interaction of Schisandrin A with its targets and pathways results in various molecular and cellular effects. For instance, it has been shown to forestall norepinephrine-induced myocardial hypertrophic injury by impeding the JAK2/STAT3 signaling pathway and reducing cardiomyocyte apoptosis . Moreover, it has been found to have anti-inflammatory, antidepressant, antitumor, and neuroprotective effects .

Action Environment

The action of Schisandrin A can be influenced by various environmental factors. For instance, the absorption of Schisandrin A was found to be significantly better in a disease state (such as hepatic fibrosis) compared to a normal state .

Safety and Hazards

properties

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219222 | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

schisandrin A | |

CAS RN |

61281-38-7, 69176-53-0 | |

| Record name | Schizandrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of Deoxyschizandrin?

A1: While Deoxyschizandrin exhibits interactions with various targets, a prominent one is the arachidonate 5-lipoxygenase (ALOX5) enzyme. [] It also demonstrates significant interaction with liver uptake transporters OATP1B1 and OATP1B3. []

Q2: How does Deoxyschizandrin affect the ALOX5 pathway in bladder cancer cells?

A2: Deoxyschizandrin downregulates ALOX5 expression in bladder cancer cells, subsequently inhibiting the PI3K-AKT signaling pathway. This inhibition contributes to the suppression of cell proliferation, migration, and invasion. []

Q3: How does Deoxyschizandrin impact the NLRP3 inflammasome?

A3: Deoxyschizandrin has been shown to inhibit the activation of the NLRP3 inflammasome induced by nigericin and ATP in bone marrow-derived macrophages. This inhibitory effect is linked to the suppression of pro-caspase-1 cleavage, ultimately reducing IL-1β secretion. []

Q4: Does Deoxyschizandrin influence the NF-κB pathway?

A4: Studies suggest that the inhibitory action of Deoxyschizandrin on the NLRP3 inflammasome is not dependent on the NF-κB pathway. []

Q5: What is the molecular formula and weight of Deoxyschizandrin?

A5: The molecular formula of Deoxyschizandrin is C23H28O6, and its molecular weight is 396.47 g/mol. (Information derived from chemical structure databases).

Q6: Is there any spectroscopic data available for Deoxyschizandrin?

A6: Yes, several studies have used techniques like HPLC, NMR, and MS to characterize Deoxyschizandrin. For instance, ¹H-NMR (300MHz) and IR spectroscopy were employed to identify Deoxyschizandrin isolated from Schisandra chinensis. []

Q7: Are there studies on the stability of Deoxyschizandrin under various conditions?

A7: While specific stability studies are not detailed in the provided abstracts, research on analytical methods frequently mentions using specific HPLC conditions and extraction procedures to ensure accurate quantification of Deoxyschizandrin, implying a degree of stability under those circumstances. [, , , , ]

Q8: How is Deoxyschizandrin absorbed and metabolized in the body?

A8: Research indicates that Deoxyschizandrin is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme in the liver. [] A pharmacokinetic study using Schisandra chinensis oil in rats found that Deoxyschizandrin reached its peak plasma concentration (Cmax) at 5.33 hours (tmax) after oral administration. []

Q9: Does Deoxyschizandrin interact with drug transporters?

A9: Yes, Deoxyschizandrin exhibits a strong affinity for the liver uptake transporter OATP1B1. It can also promote the uptake of statins, such as atorvastatin and rosuvastatin, mediated by OATP1B1. []

Q10: What are the anticancer effects of Deoxyschizandrin?

A10: In vitro studies demonstrate that Deoxyschizandrin inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder cancer [] and ovarian cancer cells. [] It can also restore the sensitivity of gastric cancer cells to 5-fluorouracil by promoting ferroptosis. []

Q11: How does Deoxyschizandrin affect ulcerative colitis?

A11: In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), Deoxyschizandrin effectively reduced inflammation, suppressed CD4 T cell infiltration, and inhibited apoptosis in the colon. []

Q12: Are there any clinical studies on the efficacy of Deoxyschizandrin?

A12: One clinical study investigated the influence of Deoxyschizandrin on the blood concentration of tacrolimus (FK506) in patients post-liver transplantation. The study found that patients receiving Deoxyschizandrin had significantly higher FK506 blood concentrations one week post-transplantation compared to those who did not receive Deoxyschizandrin. []

Q13: Is Deoxyschizandrin safe for human consumption?

A13: While Deoxyschizandrin exhibits various pharmacological activities, comprehensive toxicity studies are limited. It is crucial to consult a healthcare professional before using any products containing Deoxyschizandrin.

Q14: Which analytical techniques are commonly used to quantify Deoxyschizandrin?

A14: High-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , ] or DAD [] is predominantly used for Deoxyschizandrin quantification. Other techniques like TLC-scanning [], capillary electrophoresis [], and GC [] have also been employed.

Q15: Are there validated methods for Deoxyschizandrin analysis?

A15: Several studies emphasize the validation of their analytical methods for Deoxyschizandrin determination, confirming accuracy, precision, and specificity. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

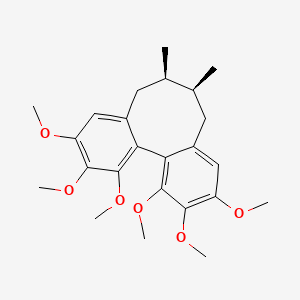

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)

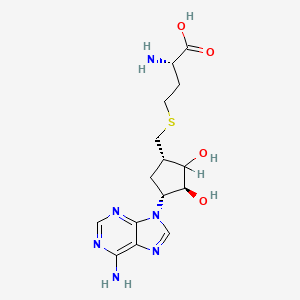

![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)